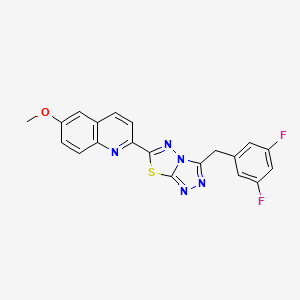![molecular formula C8H15N5 B12625660 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole CAS No. 920748-26-1](/img/structure/B12625660.png)
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole typically involves the reaction of isopropylamine with a suitable tetrazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modulate the activity of enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Propan-2-yl)pyrrolidine hydrochloride
- 1-Piperidin-1-yl-propan-2-one hydrobromide
Uniqueness
Compared to similar compounds, 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole stands out due to its tetrazole ring, which provides unique stability and reactivity. This makes it particularly valuable in applications where these properties are essential.
Propiedades
Número CAS |
920748-26-1 |
|---|---|
Fórmula molecular |
C8H15N5 |
Peso molecular |
181.24 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C8H15N5/c1-6(2)13-11-8(10-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
MLXZVYHEFJTOOK-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)N1N=C(N=N1)[C@H]2CCCN2 |
SMILES canónico |
CC(C)N1N=C(N=N1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


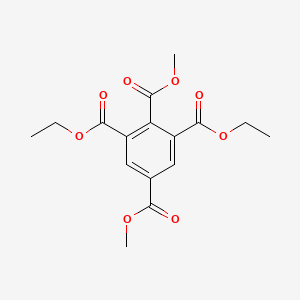
![(2R)-[(1-{[1-(tert-butoxycarbonyl)-4-phenylpiperidin-4-yl]carbonyl}-L-prolyl)amino](phenyl)ethanoic acid](/img/structure/B12625587.png)

![1-Benzyl-4-[(4-fluorophenyl)ethynyl]-1H-1,2,3-triazole](/img/structure/B12625618.png)
![Benzoic acid, 4-(5-chloro-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12625621.png)
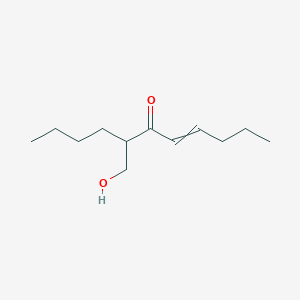
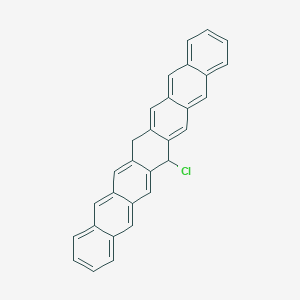
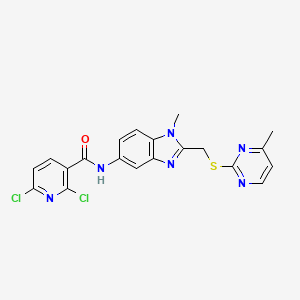
![4'-Heptyl-3-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12625638.png)
![2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide;hydrochloride](/img/structure/B12625639.png)
![2-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12625646.png)
![D-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-L-serine](/img/structure/B12625664.png)
![(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12625680.png)
